2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5OS2 and its molecular weight is 323.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Compounds containing thiazole rings, similar to the one , have been synthesized and evaluated for their antibacterial activities. Notably, quinazoline derivatives with a thiazole ring have shown good antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Selvakumar & Elango, 2017).
Antiviral Activity
- Thiazole nucleosides, which are structurally related to the chemical , have been tested for their in vitro activity against various viruses. Some compounds, including 2-beta-D-ribofuranosylthiazole-4-carboxamide, have shown significant antiviral activity and also act as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Antitumor Activity
- A set of dimethylimidazo pyridine-3-carboxamides, structurally related to the compound , have been synthesized and evaluated for their potent anti-tuberculosis activity against multi- and extensive drug-resistant strains. These compounds have shown promising selective potency and pharmacokinetics (Moraski et al., 2011).
- Compounds with a 1,3,4-thiadiazole moiety, like the one , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives have shown high COX-2 selectivity and considerable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Miscellaneous Applications
- Thiazole and piperidine-based compounds have been explored for their potential as nonionic surfactants with antimicrobial activities. These compounds have been synthesized from readily available and biologically active stearic acid and evaluated for their physico-chemical, surface properties, and biodegradability (Abdelmajeid et al., 2017).
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that 1,3,4-thiadiazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it’s possible that this compound could interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Given the antimicrobial activity of similar compounds , it’s plausible that this compound could lead to the death of microbial cells
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-8-12(20-9(2)15-8)13(19)16-10-3-5-18(6-4-10)11-7-14-21-17-11/h7,10H,3-6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSOOAFGZRFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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